Octane, 4,4-diethyl-
Overview
Description
Octane, 4,4-diethyl-: is an organic compound with the chemical formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with additional carbon branches. This compound is a colorless liquid with a characteristic odor and is primarily used as a solvent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octane, 4,4-diethyl- can be synthesized through the reaction of 1,7-dibromoheptane with ethyl magnesium bromide. This reaction forms the corresponding hydrocarbon compound . The reaction typically requires anhydrous conditions and is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of Octane, 4,4-diethyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octane, 4,4-diethyl- can undergo oxidation reactions, typically forming alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: This compound can be reduced to form simpler hydrocarbons, although this is less common.
Substitution: It can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: Octane, 4,4-diethyl- is used as a solvent in organic synthesis and chromatography. Its non-polar nature makes it suitable for dissolving non-polar compounds and facilitating various chemical reactions .
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and pharmacological properties .
Industry: In the industrial sector, Octane, 4,4-diethyl- is used in the formulation of cleaning agents, degreasers, and other solvent-based products. Its ability to dissolve organic compounds makes it valuable in manufacturing processes .
Mechanism of Action
The mechanism of action of Octane, 4,4-diethyl- primarily involves its role as a solvent. It interacts with other molecules through van der Waals forces and dispersion forces, facilitating the dissolution and reaction of non-polar compounds. Its molecular structure allows it to effectively solvate other hydrocarbons and organic molecules, enhancing their reactivity and stability in various chemical processes .
Comparison with Similar Compounds
- Octane, 4,5-diethyl-
- Nonane, 4-ethyl-5-methyl-
- 5,6-Dimethyldecane
- Undecane, 5-methyl-
Comparison: Octane, 4,4-diethyl- is unique due to its specific branching at the 4th carbon position, which influences its physical and chemical properties. Compared to its isomers like Octane, 4,5-diethyl-, it may exhibit different boiling points, melting points, and reactivity due to the position of the ethyl groups. These differences can affect its solubility, volatility, and suitability for various applications .
Properties
IUPAC Name |
4,4-diethyloctane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-9-11-12(7-3,8-4)10-6-2/h5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQKVNFZNDQJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607109 | |
Record name | 4,4-Diethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-42-4 | |
Record name | 4,4-Diethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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